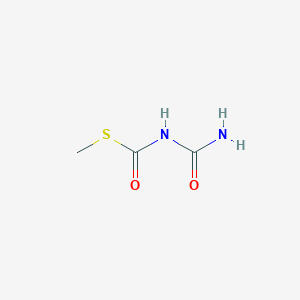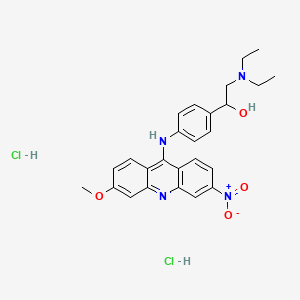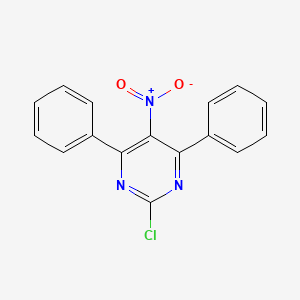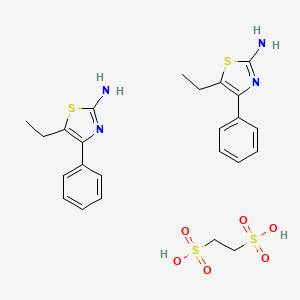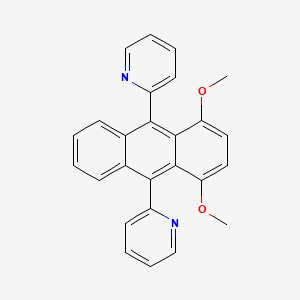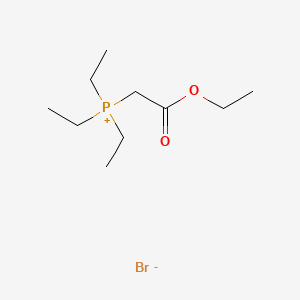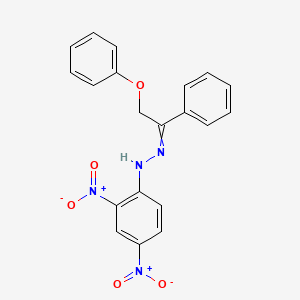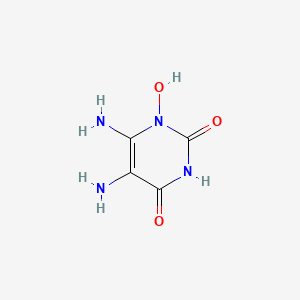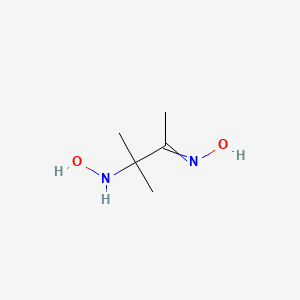
2-Butanone, 3-(hydroxyamino)-3-methyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-(hydroxyamino)-3-methyl-, oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic side chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-(hydroxyamino)-3-methyl-, oxime typically involves the reaction of a ketone with hydroxylamine. The general reaction can be represented as follows: [ \text{RR’C=O + NH}_2\text{OH} \rightarrow \text{RR’C=N−OH + H}_2\text{O} ] In this case, the ketone used is 2-Butanone, and the reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the highest quality product .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-(hydroxyamino)-3-methyl-, oxime undergoes several types of chemical reactions, including:
Hydrolysis: The oxime can be hydrolyzed back to the ketone and hydroxylamine under acidic conditions.
Substitution: The oxime group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Reduction: Sodium metal, hydrogenation catalysts.
Hydrolysis: Inorganic acids such as hydrochloric acid.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed
Reduction: Corresponding amine.
Hydrolysis: Ketone and hydroxylamine.
Substitution: Various substituted oximes depending on the reagents used.
Scientific Research Applications
2-Butanone, 3-(hydroxyamino)-3-methyl-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-(hydroxyamino)-3-methyl-, oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Butanone oxime: Similar structure but lacks the hydroxyamino group.
3-Hydroxy-2-butanone: Similar structure but lacks the oxime group.
3-Methyl-2-butanone oxime: Similar structure but with different substituents.
Uniqueness
2-Butanone, 3-(hydroxyamino)-3-methyl-, oxime is unique due to the presence of both the hydroxyamino and oxime groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
38870-64-3 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
N-[3-(hydroxyamino)-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C5H12N2O2/c1-4(6-8)5(2,3)7-9/h7-9H,1-3H3 |
InChI Key |
DPAMIRDQDRAUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(C)(C)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)
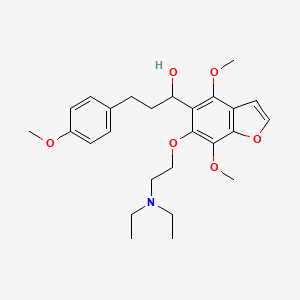
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
